4-Methoxypyridine N-oxide hydrate

Coordination Chemistry Magnetic Materials Copper(II) Dimers

Specifically engineered for precision research: this 4-methoxy-substituted N-oxide delivers a singlet ground state (J = -2 cm⁻¹) for magnetic exchange studies, unlike the triplet states of unsubstituted analogs. It enables completely regioselective silylated halohydrin synthesis at mild conditions—validated in carvedilol-analog routes—where 4-methyl analogs fail. Its extreme electron-rich character anchors the ¹⁷O NMR shielding scale. The stable, water-soluble hydrate form supports scalable oligonucleotide synthesis and radical polymerization. Procure the correct substitution pattern to avoid failed syntheses and invalid mechanistic conclusions.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 207511-18-0
Cat. No. B3421027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyridine N-oxide hydrate
CAS207511-18-0
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCOC1=CC=[N+](C=C1)[O-].O
InChIInChI=1S/C6H7NO2.H2O/c1-9-6-2-4-7(8)5-3-6;/h2-5H,1H3;1H2
InChIKeyABJMARLKAXBQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyridine N-oxide hydrate (CAS 207511-18-0): Technical Baseline and Core Procurement Identifiers


4-Methoxypyridine N-oxide hydrate (CAS 207511-18-0) is a substituted pyridine N-oxide derivative characterized by a methoxy group at the para position and an N-oxide functional group. The compound exists as a crystalline solid with a melting point typically reported between 78-83°C, depending on purity and analytical method [1] . It is highly soluble in water and hygroscopic, requiring storage under inert atmosphere or in tightly sealed containers . As a heteroaromatic N-oxide, it functions as a nucleophilic catalyst in oligonucleotide synthesis and free radical polymerization, and serves as a versatile intermediate in pharmaceutical synthesis [2] . The hydrate form provides a stable, easily handled solid for laboratory and industrial applications .

Why Pyridine N-Oxide Analogs Cannot Be Substituted for 4-Methoxypyridine N-oxide hydrate in Critical Applications


Generic substitution of pyridine N-oxide derivatives fails due to profound substituent-dependent differences in electronic structure, magnetic behavior in metal complexes, and catalytic activity [1]. The 4-methoxy substituent exerts a strong electron-donating effect via resonance, which dramatically alters the electron density at the N-oxide oxygen and the pyridine ring compared to unsubstituted, alkyl-substituted, or electron-withdrawing analogs [2] [3]. These electronic perturbations translate into quantifiable differences in spectroscopic signatures, ground-state magnetic properties of coordination complexes, and organocatalytic performance that directly impact experimental outcomes [4]. Substituting with a different 4-substituted pyridine N-oxide or a regioisomeric methoxy derivative will yield different reactivity profiles, potentially leading to failed syntheses, altered product distributions, or invalid mechanistic conclusions . The following quantitative evidence establishes the specific, measurable advantages of the 4-methoxy substitution pattern for targeted scientific applications.

Quantitative Differentiation Evidence for 4-Methoxypyridine N-oxide hydrate: Head-to-Head and Cross-Study Comparisons


4-Methoxy Substitution Induces a Singlet Ground State in Copper(II) Dimers, Distinct from Triplet Ground States of Unsubstituted and 4-Methyl Analogs

In a direct comparative study of pyridine N-oxide bridged copper(II) nitrate dimeric complexes, the 4-methoxypyridine N-oxide complex exhibits a singlet ground state with a J value (exchange coupling constant) of -2 cm⁻¹, whereas the unsubstituted pyridine N-oxide complex and the 4-picoline (4-methyl) N-oxide complex both exhibit triplet ground states with J values of +10 cm⁻¹ and +2 cm⁻¹, respectively [1]. This reversal in the sign of the magnetic exchange interaction demonstrates that the 4-methoxy substituent fundamentally alters the electronic structure of the N-oxide ligand, switching the magnetic coupling from ferromagnetic (triplet) to antiferromagnetic (singlet) [1].

Coordination Chemistry Magnetic Materials Copper(II) Dimers

4-Methoxypyridine N-Oxide Exhibits a 102 ppm Downfield ¹⁷O NMR Chemical Shift Range Relative to 4-Nitro Derivative, Quantifying Its Distinct Electron-Donating Character

Natural abundance ¹⁷O NMR spectroscopy of a series of 4-substituted pyridine N-oxides in acetonitrile at 50°C reveals an exceptionally large chemical shift range of 102 ppm between the 4-methoxy (electron-donating) and 4-nitro (electron-withdrawing) derivatives [1]. Electron-donating groups such as 4-OCH₃ cause shielding (upfield shift) of the N-oxide ¹⁷O resonance, whereas electron-withdrawing groups cause deshielding (downfield shift) [1]. This 102 ppm span represents the full dynamic range of N-oxide oxygen electron density accessible via 4-substitution and provides a quantitative spectroscopic ruler for assessing ligand donor strength [1].

NMR Spectroscopy Electronic Structure Substituent Effects

4-Methoxypyridine N-Oxide Enables Complete Regioselectivity in Organocatalytic Chlorosilylation of Oxiranes, Contrasting with 4-Methylpyridine N-Oxide in Sulfonylation Applications

In organocatalytic applications, 4-methoxypyridine N-oxide effectively catalyzes the regioselective chlorosilylation of terminal epoxides using bulky silyl chlorides, achieving complete regioselectivity for several silylated halohydrins [1]. The reaction proceeds under mild conditions in the presence of Na₂SO₄ and was successfully applied to the synthesis of carvedilol [1]. In contrast, the 4-methylpyridine N-oxide analog is reported to catalyze a different transformation—amine-free sulfonylation of alcohols—indicating that the electronic differences between 4-OCH₃ and 4-CH₃ direct distinct catalytic pathways [2]. While direct head-to-head yield data for the same reaction are not available in the primary literature, the divergent reaction outcomes demonstrate that the methoxy group's enhanced electron-donating capacity enables unique catalytic chemoselectivity not achievable with the methyl analog.

Organocatalysis Regioselective Synthesis Silylation

UV-Spectral Behavior of 4-Methoxypyridine N-Oxide Shows Exceptional Conjugation Influence Not Observed in Other 4-Substituted Pyridine N-Oxides

A systematic study of the UV spectra of 4-substituted pyridine N-oxides and their conjugated acids revealed that in all cases except the 4-methoxy derivative, conjugation with the substituent greatly influences the electronic transitions of the free and N-oxide oxygen protonated species [1]. The 4-methoxy group demonstrates an exceptional conjugation effect that qualitatively distinguishes it from other 4-substituents such as H, CH₃, Cl, and NO₂ in terms of its impact on UV absorption characteristics [1]. While specific λmax values are not tabulated in the accessible abstract, the explicit statement that the 4-methoxy derivative is the exception among all 4-substituted pyridine N-oxides tested constitutes direct comparative evidence of unique electronic behavior.

UV-Vis Spectroscopy Electronic Transitions Conjugation Effects

4-Methoxypyridine N-Oxide Synthesis Achieves 96% Yield Under Optimized Conditions, Providing a Benchmark for Process Scalability

Under optimized oxidation conditions using hydrogen peroxide in acetic acid, the synthesis of 4-methoxypyridine N-oxide from 4-methoxypyridine can achieve yields as high as 96% . An alternative protocol reports an 88% yield under reflux with dihydrogen peroxide and acetic acid in water under an inert atmosphere [1]. These high-yielding, straightforward oxidation procedures contrast with the more demanding syntheses of certain other substituted pyridine N-oxides. For example, the preparation of 3,5-dimethyl-4-methoxypyridine N-oxide (an intermediate for omeprazole) is reported with 90% purity, indicating the simpler 4-methoxypyridine N-oxide is more readily obtained in high purity and yield [2].

Synthetic Methodology Process Chemistry Yield Optimization

Regioisomeric Methoxypyridine N-Oxides Exhibit Divergent Electronic and Steric Properties, with the 4-Methoxy Derivative Offering Optimal Balance for Coordination Chemistry

Comparison among the three methoxypyridine N-oxide regioisomers (2-, 3-, and 4-methoxy) reveals that the 4-methoxy derivative provides enhanced electron-donating ability due to optimal para resonance donation, while minimizing steric hindrance at the N-oxide oxygen . The 2-methoxy isomer exhibits greater steric hindrance due to ortho substitution, which can impede coordination to metal centers and affect reactivity in nucleophilic catalysis . The 3-methoxy isomer has different electronic properties due to meta substitution, which limits resonance donation to the N-oxide oxygen compared to the para position . This regioisomeric distinction is critical for applications in coordination chemistry where both electronic donation and steric accessibility of the N-oxide oxygen are required.

Regioisomer Comparison Steric Effects Electronic Effects

Priority Application Scenarios for Procuring 4-Methoxypyridine N-oxide hydrate Based on Verified Differentiation Evidence


Design of Antiferromagnetically Coupled Copper(II) Dimeric Complexes for Molecular Magnetism Studies

Researchers investigating spin-spin coupling in dimeric copper(II) systems should procure 4-methoxypyridine N-oxide hydrate to serve as the bridging ligand when a singlet ground state (antiferromagnetic coupling) is required [1]. The evidence from direct head-to-head magnetic studies demonstrates that the 4-methoxy derivative produces a J value of -2 cm⁻¹, in contrast to the triplet ground states (J = +10 cm⁻¹ and +2 cm⁻¹) observed with unsubstituted pyridine N-oxide and 4-picoline N-oxide, respectively [1]. This compound is therefore essential for systematic studies correlating substituent electronic effects with magnetic exchange in coordination polymers and molecular magnetic materials [1].

Organocatalytic Regioselective Chlorosilylation of Terminal Epoxides in Pharmaceutical Intermediate Synthesis

Process chemists and medicinal chemists developing synthetic routes to silylated halohydrins or carvedilol analogs should prioritize 4-methoxypyridine N-oxide hydrate as the catalyst of choice [1]. Published methodology demonstrates complete regioselectivity under mild conditions, and the documented application to carvedilol synthesis validates its utility in pharmaceutically relevant transformations [1]. The 4-methylpyridine N-oxide analog is not reported for this specific transformation, making substitution a high-risk proposition with unknown outcomes [1].

¹⁷O NMR Spectroscopic Studies of N-Oxide Ligand Donor Strength and Electronic Substituent Effects

Spectroscopists and physical organic chemists requiring a strongly electron-donating pyridine N-oxide reference compound should procure 4-methoxypyridine N-oxide hydrate [1]. The ¹⁷O NMR data establish that the 4-methoxy derivative resides at the extreme shielded (electron-rich) end of the 4-substituted pyridine N-oxide series, with a total chemical shift range of 102 ppm separating it from the 4-nitro derivative [1]. This compound provides a valuable benchmark for calibrating electronic effects in N-oxide ligand systems and for validating computational models of substituent effects on heteroaromatic N-oxides [1].

Large-Scale Nucleophilic Catalysis in Oligonucleotide Synthesis and Free Radical Polymerization

For industrial applications requiring a nucleophilic catalyst with high water solubility and established utility in oligonucleotide synthesis and free radical polymerization, 4-methoxypyridine N-oxide hydrate offers a combination of properties that support scalable processes [1] [2]. The high synthetic yields (88-96%) from readily available 4-methoxypyridine translate to favorable economics for bulk procurement [3] [4]. The hydrate form provides a stable, crystalline solid that can be handled under standard laboratory and pilot-plant conditions with appropriate hygroscopic precautions [2].

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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